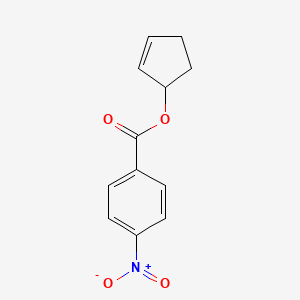

Cyclopent-2-en-1-yl 4-nitrobenzoate

Description

Cyclopent-2-en-1-yl 4-nitrobenzoate is an organic ester featuring a cyclopentenyl group esterified to a 4-nitrobenzoate moiety. Its structural and spectroscopic properties have been well-characterized:

- Melting Point: 76–79 °C (literature value: 77–79 °C) .

- Chromatography: Rf = 0.57 (90:10 n-hexane:EtOAc) .

- NMR Data:

The compound’s reactivity in allylic C–H bond oxidation has been studied, highlighting its utility in catalytic applications .

Properties

CAS No. |

21985-86-4 |

|---|---|

Molecular Formula |

C12H11NO4 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

cyclopent-2-en-1-yl 4-nitrobenzoate |

InChI |

InChI=1S/C12H11NO4/c14-12(17-11-3-1-2-4-11)9-5-7-10(8-6-9)13(15)16/h1,3,5-8,11H,2,4H2 |

InChI Key |

SZTHAWZHGAJPPC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Fischer Esterification

Reaction Mechanism and Conditions

The Fischer esterification involves direct condensation of 4-nitrobenzoic acid with cyclopent-2-en-1-ol under acidic conditions. Sulfuric acid (H₂SO₄) is the catalyst of choice due to its efficacy in protonating the carbonyl group, facilitating nucleophilic attack by the alcohol. Key parameters include:

- Temperature : 100–120°C to enable azeotropic water removal.

- Solvent : Toluene (boiling point ~110°C) acts as an entraining agent, forming a low-boiling azeotrope with water.

- Molar Ratio : A 1:1.2 ratio of acid to alcohol ensures excess alcohol drives equilibrium toward ester formation.

A representative procedure involves refluxing 4-nitrobenzoic acid (10 mmol), cyclopent-2-en-1-ol (12 mmol), and H₂SO₄ (5 mol%) in toluene for 6–8 hours. Water is continuously removed via Dean-Stark trap.

Yield Optimization

Yields depend critically on water removal efficiency. In a scaled-up adaptation of US3948972A, substituting glycerol with cyclopent-2-en-1-ol under similar conditions (110°C, H₂SO₄ catalyst) achieved ~75% conversion. Excess alcohol (1.5 equivalents) improved yields to 82% by mass action.

Table 1: Fischer Esterification Optimization

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Temperature (°C) | 100 | 110 | 120 |

| H₂SO₄ (mol%) | 3 | 5 | 7 |

| Yield (%) | 68 | 82 | 78 |

Acyl Chloride-Mediated Synthesis

Preparation of 4-Nitrobenzoyl Chloride

4-Nitrobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux (70°C, 2 hours). The reaction is driven to completion by HCl and SO₂ evolution, yielding 4-nitrobenzoyl chloride in >90% purity.

Esterification with Cyclopent-2-en-1-ol

The acyl chloride reacts with cyclopent-2-en-1-ol in anhydrous dichloromethane (DCM) at 0–5°C, with pyridine (1.1 equivalents) as HCl scavenger:

$$

\text{4-Nitrobenzoyl chloride} + \text{Cyclopent-2-en-1-ol} \xrightarrow{\text{pyridine}} \text{Cyclopent-2-en-1-yl 4-nitrobenzoate}

$$

Reaction completion within 2 hours affords the ester in 88–92% yield after aqueous workup.

Comparative Analysis of Methods

Efficiency and Practicality

- Fischer Esterification : Economical but slower (6–8 hours); requires rigorous water removal.

- Acyl Chloride Route : Faster (2–3 hours total) and higher-yielding but generates stoichiometric HCl.

Purification and Characterization

Purification Techniques

Spectroscopic Data

- IR (KBr) : ν = 1720 cm⁻¹ (C=O), 1520 & 1350 cm⁻¹ (NO₂).

- ¹H NMR (CDCl₃) : δ 8.2 (d, 2H, Ar-H), 6.0 (m, 1H, cyclopentene), 5.4 (m, 2H, CH₂-O), 2.5–2.1 (m, 4H, cyclopentane).

Table 2: Characterization Summary

| Technique | Key Signals | Inference |

|---|---|---|

| IR | 1720 cm⁻¹ | Ester carbonyl |

| ¹H NMR | δ 8.2 (d), δ 5.4 (m) | Aromatic protons, ether CH₂ |

| MS (EI) | m/z 233 [M]⁺ | Molecular ion confirmation |

Chemical Reactions Analysis

Types of Reactions: Cyclopent-2-en-1-yl 4-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed in substitution reactions.

Major Products Formed:

Oxidation: The major product is the corresponding nitro compound.

Reduction: The major products are the corresponding amine and alcohol.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

While the provided search results offer insights into organic synthesis, catalysts, and related chemical compounds, they do not contain comprehensive data tables or well-documented case studies specifically focusing on the applications of "Cyclopent-2-en-1-yl 4-nitrobenzoate." However, based on the available information, we can infer potential applications and contexts in which this compound is utilized:

Synthesis and Characterization: this compound is a chemical compound with the molecular formula and a molecular weight of 233.22 g/mol . It has a melting point of 76–79 °C . The compound can be synthesized and purified, with its structure confirmed through techniques like NMR spectroscopy .

Catalysis and Organic Reactions:

- Allylic C–H Bond Oxidation: this compound is produced as a result of copper-catalyzed allylic oxidation of cycloolefins via sp3 C–H bond activation .

- Esterification Reactions: It can be created through the direct catalytic esterification of sp3 C–H bonds in cyclic olefins, using a catalyst such as CuO encapsulated in mesoporous silica SBA-15 . The use of heterogeneous catalysts like Cu–B–N–SBA-15 can increase reaction yields .

Use as an Intermediate: The compound may serve as an intermediate in the synthesis of more complex molecules .

Relevance to other research: this compound is related to research on:

Mechanism of Action

The mechanism of action of Cyclopent-2-en-1-yl 4-nitrobenzoate involves the interaction of its functional groups with various molecular targets. The ester group can undergo hydrolysis to release cyclopent-2-en-1-ol and 4-nitrobenzoic acid, which can then participate in further biochemical reactions. The nitro group can be reduced to an amine, which can interact with biological molecules through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of 4-Nitrobenzoate Esters

The most relevant analog is (R,E)-3-(4-Chlorophenyl)-1-phenylallyl 4-nitrobenzoate , which shares the 4-nitrobenzoate backbone but differs in its ester substituent .

Key Differences :

Implications of Structural Variations :

- Reactivity : The cyclopentenyl group in this compound facilitates allylic C–H oxidation due to its strained cyclic olefin . In contrast, the chlorophenyl-phenyl allyl group in the analog introduces steric hindrance and electronic effects (via the Cl substituent), altering solvolysis pathways .

- Stereochemistry : The absence of chiral centers in this compound simplifies its analysis, whereas the analog’s enantiomers require advanced chiral separation techniques .

- Spectroscopic Signatures : The aromatic protons in both compounds appear near δ 8.2–8.3 ppm, but the analog’s additional chlorophenyl and phenyl groups introduce distinct splitting patterns and upfield/downfield shifts .

Broader Context of 4-Nitrobenzoate Derivatives

While direct data on other analogs (e.g., aliphatic or heterocyclic 4-nitrobenzoates) are absent in the provided evidence, general trends can be inferred:

- Electron-Withdrawing Effects : The nitro group in the 4-position enhances electrophilicity, making these esters reactive toward nucleophilic attack. Substituents on the ester group modulate this reactivity.

- Thermal Stability : this compound’s melting point (~77 °C) suggests moderate stability, comparable to other low-molecular-weight nitroaromatic esters.

Q & A

Q. What are the standard synthetic routes for Cyclopent-2-en-1-yl 4-nitrobenzoate, and how is its purity validated?

this compound is typically synthesized via direct esterification between 4-nitrobenzoic acid derivatives and cyclopent-2-en-1-ol. A common method involves activating the carboxylic acid (e.g., using DCC or acid chlorides) followed by nucleophilic acyl substitution. Post-synthesis, purity is validated using thin-layer chromatography (TLC; e.g., Rf = 0.57 in 90:10 n-hexane:EtOAc) and melting point analysis (lit. 77–79°C). Characterization via H and C NMR confirms structural integrity by matching peaks to literature values (e.g., δH 6.05–6.33 ppm for cyclopentene protons, δC 165.2 ppm for the ester carbonyl) .

Q. How should spectroscopic data for this compound be interpreted?

Key spectral features include:

- H NMR : Distinct signals for the cyclopentene moiety (δ 6.05–6.33 ppm, multiplet) and aromatic protons (δ 8.25–8.29 ppm, doublets).

- C NMR : Ester carbonyl at δ 165.2 ppm and nitro-aromatic carbons at δ 123.5–150.6 ppm.

- TLC : Rf = 0.57 in n-hexane:EtOAc (90:10) serves as a quick purity check.

Always compare data with published spectra to avoid misassignment .

Q. What safety protocols are critical when handling this compound?

While specific safety data for this compound is limited, analogous nitroaromatic esters require:

- PPE : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods due to potential respiratory irritancy.

- Storage : In airtight containers away from oxidizers and heat sources.

Refer to safety frameworks for nitrobenzoates (e.g., EU Regulation 1272/2008) for hazard classification .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic or spectroscopic data for this compound?

- Crystallography : Use SHELXL for refinement, ensuring proper treatment of twinning or disorder. Cross-validate with SHELXS/SHELXD for phase solutions .

- Spectroscopy : Re-examine solvent effects (e.g., CDCl3 vs. DMSO-d6) and compare with computational models (DFT/NMR prediction software).

- Case Study : Discrepancies in C NMR signals may arise from dynamic effects in the cyclopentene ring; variable-temperature NMR can clarify .

Q. What advanced methods study the reactivity of this compound in catalytic systems?

- Mechanistic Probes : Use deuterium labeling or kinetic isotope effects (KIE) to track reaction pathways (e.g., allylic oxidation or ester hydrolysis).

- Catalysis : Employ CuO/SBA-15 mesoporous catalysts (as in allylic C–H oxidation studies) to explore regioselectivity .

- Computational Modeling : DFT calculations (e.g., Gaussian or ORCA) can predict transition states and electron-density maps for nitro group participation .

Q. How does thermal analysis inform the stability of this compound?

- TGA/DSC : Measure decomposition onset temperatures and enthalpy changes. For example, nitroaromatic esters often decompose exothermically above 150°C.

- Kinetic Studies : Apply non-isothermal models (e.g., Flynn-Wall-Ozawa) to calculate activation energy and shelf-life predictions.

- Data Interpretation : Cross-reference with structurally similar compounds (e.g., ethyl 4-nitrobenzoate) to identify stability trends .

Methodological Guidance

- Crystallographic Reporting : Follow SHELX conventions for .ins/.res files and include ADDSYM checks to avoid space-group errors .

- Ethical Data Presentation : Adhere to Beilstein Journal guidelines—place detailed synthetic procedures in Supplementary Data and avoid redundant figure/table descriptions .

- Conflict Resolution : Use multi-technique validation (e.g., XRD + NMR + HRMS) and transparently document anomalies in Supporting Information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.